

storage and handling best practices for 2-Amino-4-phenylphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4-phenylphenol

Cat. No.: B072062

[Get Quote](#)

Technical Support Center: 2-Amino-4-phenylphenol

Prepared by the Senior Application Scientist Team

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with **2-Amino-4-phenylphenol** (CAS No. 1134-36-7). Our goal is to synthesize critical safety, handling, and storage information with field-proven insights to ensure the integrity of your experiments and the safety of your laboratory personnel. This document is structured as a dynamic resource, addressing common questions and troubleshooting potential issues you may encounter.

Section 1: Quick Reference Data

For immediate reference, the following table summarizes the essential properties and safety classifications of **2-Amino-4-phenylphenol**.

Property	Value	Source(s)
CAS Number	1134-36-7	[1]
Molecular Formula	C ₁₂ H ₁₁ NO	[1]
Molecular Weight	185.22 g/mol	[1]
Appearance	White to Gray to Brown powder/crystal	
Melting Point	198-202 °C	[2]
GHS Hazard Codes	H312, H315, H319, H335	[1]
Hazard Statements	Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. [1]	[1]
Storage Class	11 - Combustible Solids	

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of **2-Amino-4-phenylphenol**.

Question: What are the optimal storage conditions for **2-Amino-4-phenylphenol** to ensure its long-term stability?

Answer: To maintain the integrity and purity of **2-Amino-4-phenylphenol**, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[\[3\]](#)[\[4\]](#) Some suppliers recommend storage at -20°C for maximum stability, particularly for long-term use or as a reference standard.[\[5\]](#)[\[6\]](#)

- Rationale:** Phenols and aromatic amines can be sensitive to air and light, leading to oxidation and degradation over time, which may manifest as a color change (e.g., darkening of the powder). Storing the compound in a cool, dark, and dry environment minimizes these degradation pathways. Keeping the container tightly sealed prevents moisture absorption and reaction with atmospheric oxygen.

Question: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

Answer: Due to its hazard profile, comprehensive PPE is required. This includes:

- Hand Protection: Chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[3][7]
- Eye/Face Protection: Tightly fitting safety goggles with side-shields or a face shield.[3][4]
- Skin and Body Protection: A lab coat and appropriate clothing to prevent skin exposure.[7]
- Respiratory Protection: If working with the powder outside of a certified chemical fume hood where dust may be generated, a NIOSH/MSHA approved respirator (such as an N95 dust mask) is necessary.

Question: Is **2-Amino-4-phenylphenol** compatible with all common laboratory solvents and reagents?

Answer: No. **2-Amino-4-phenylphenol** is incompatible with strong oxidizing agents.[4][8]

Contact with these substances can lead to vigorous, potentially hazardous reactions. It is also advisable to avoid contact with strong acids and bases.[8][9]

- Expert Insight: When planning a reaction, always review the reactivity profile of all reagents. For example, avoid mixing **2-Amino-4-phenylphenol** directly with reagents like nitric acid, peroxides, or permanganates unless it is a controlled and validated part of your synthesis protocol.

Question: How should I properly dispose of waste containing **2-Amino-4-phenylphenol**?

Answer: **2-Amino-4-phenylphenol** and its containers must be treated as hazardous waste and disposed of according to all federal, state, and local regulations.[10] Do not dispose of this chemical down the drain or in regular trash.[3][10] Waste should be collected in a sturdy, leak-proof, and clearly labeled container for pickup by a licensed hazardous waste management company.[10]

Section 3: Troubleshooting Guide

This guide provides solutions to common issues that may arise during experimentation.

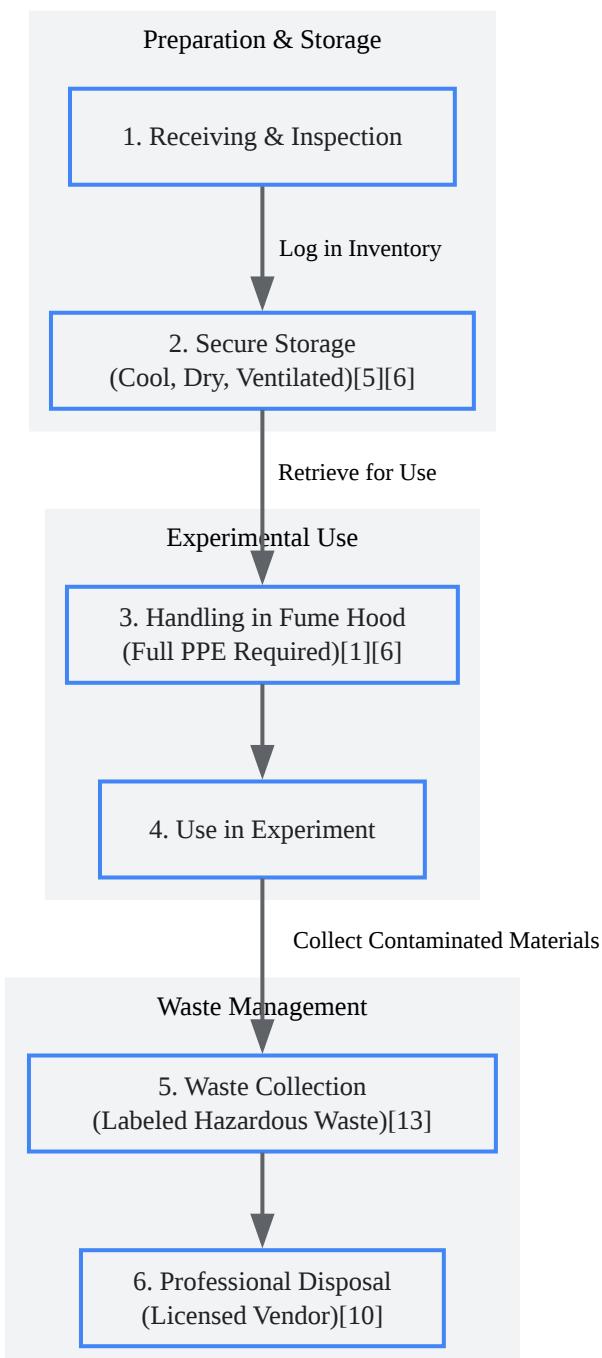
Observed Issue	Potential Cause(s)	Troubleshooting Steps & Solutions
Inconsistent experimental results or low product yield.	Compound Degradation: The starting material may have degraded due to improper storage (exposure to air, light, or moisture).	1. Verify Purity: Use an analytical technique (e.g., HPLC, NMR) to check the purity of your starting material against the certificate of analysis. 2. Use Fresh Stock: If degradation is suspected, use a freshly opened container of the reagent. 3. Improve Storage: For opened containers, consider flushing the headspace with an inert gas like argon or nitrogen before resealing to displace oxygen.
The powder has changed color (e.g., darkened) since it was first opened.	Oxidation: Phenolic and amino functional groups are susceptible to oxidation when exposed to air and/or light.	1. Assess Suitability: A slight color change may not significantly impact all applications, but for high-purity work (e.g., analytical standards, final API synthesis), the material should be re-analyzed for purity. ^[2] 2. Prevent Further Oxidation: Store the material in an amber vial or a container wrapped in aluminum foil to protect it from light. Ensure the container is tightly sealed and stored in a cool, dry place. ^{[3][4]}
Skin or eye irritation experienced by lab personnel.	Improper Handling/Exposure: Direct contact with the compound due to inadequate	1. Immediate First Aid: For skin contact, wash the affected area with plenty of soap and water and remove

PPE or poor handling technique.	contaminated clothing.[3] For eye contact, rinse cautiously with water for at least 15 minutes.[3][9] Seek medical attention in both cases. 2. Review Handling Procedures: Re-evaluate laboratory protocols to ensure all handling of the solid occurs within a chemical fume hood. [4] Reinforce mandatory PPE usage with all personnel.[7]
---------------------------------	--

Section 4: Key Experimental Protocols

Adherence to standardized protocols is critical for safety and experimental reproducibility.

Protocol 1: Receiving and Storing a New Shipment


- **Inspect Packaging:** Upon receipt, visually inspect the external packaging for any signs of damage or leaks.
- **Verify Documentation:** Cross-reference the container label with your purchase order and the supplier's Safety Data Sheet (SDS).
- **Don Appropriate PPE:** Before handling the primary container, put on your lab coat, safety goggles, and gloves.
- **Log Entry:** Record the date of receipt, lot number, and assigned expiration date in your chemical inventory system.
- **Storage:** Immediately move the container to the designated storage location (e.g., a cool, dry, well-ventilated cabinet or a -20°C freezer, as per your lab's standard operating procedure).[3][5] Ensure it is segregated from incompatible materials like strong oxidizers.[4]

Protocol 2: Weighing and Dispensing for Experimental Use

- Work in a Fume Hood: Perform all manipulations of the solid compound inside a certified chemical fume hood to prevent inhalation of dust.[4]
- Prepare the Area: Ensure the balance is clean and the work surface is clear. Have waste containers ready.
- Use Dedicated Tools: Use a clean, dedicated spatula or scoop for **2-Amino-4-phenylphenol** to prevent cross-contamination.
- Dispense Carefully: Weigh the desired amount of powder directly into a suitable container. Avoid creating airborne dust. If dust is generated, allow it to settle within the fume hood before proceeding.
- Seal Immediately: Tightly reseal the main container immediately after dispensing to minimize its exposure to the atmosphere.
- Clean Up: Carefully clean the balance and surrounding area of any residual powder. Dispose of any contaminated wipes or weighing paper in the designated hazardous waste container.
- Wash Hands: After completing the task and removing your gloves, wash your hands thoroughly with soap and water.[7]

Section 5: Workflow Visualization

The following diagram illustrates the lifecycle of **2-Amino-4-phenylphenol** within a laboratory setting, emphasizing critical control points for safety and sample integrity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-4-phenylphenol | C12H11NO | CID 14562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-AMINO-4-PHENYLPHENOL | 1134-36-7 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. usbio.net [usbio.net]
- 6. 2-AMINO-4-PHENYLPHENOL, 1134-36-7 | BroadPharm [broadpharm.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [storage and handling best practices for 2-Amino-4-phenylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072062#storage-and-handling-best-practices-for-2-amino-4-phenylphenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com